molecular formula C17H19NO4S B5801476 methyl 4-ethyl-2-[(2-methoxybenzoyl)amino]-5-methyl-3-thiophenecarboxylate

methyl 4-ethyl-2-[(2-methoxybenzoyl)amino]-5-methyl-3-thiophenecarboxylate

Cat. No.: B5801476
M. Wt: 333.4 g/mol
InChI Key: YHQDUWZLZRCUJK-UHFFFAOYSA-N
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Description

Methyl 4-ethyl-2-[(2-methoxybenzoyl)amino]-5-methyl-3-thiophenecarboxylate is a complex organic compound with a unique structure that includes a thiophene ring, an ester group, and a methoxybenzoyl amide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-ethyl-2-[(2-methoxybenzoyl)amino]-5-methyl-3-thiophenecarboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the thiophene ring: This can be achieved through a cyclization reaction involving suitable precursors.

    Introduction of the ester group: This step often involves esterification reactions using reagents like methanol and an acid catalyst.

    Attachment of the methoxybenzoyl amide: This step can be carried out through an amide coupling reaction using reagents such as 2-methoxybenzoic acid and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-ethyl-2-[(2-methoxybenzoyl)amino]-5-methyl-3-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the ester and amide functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alkoxides under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 4-ethyl-2-[(2-methoxybenzoyl)amino]-5-methyl-3-thiophenecarboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of methyl 4-ethyl-2-[(2-methoxybenzoyl)amino]-5-methyl-3-thiophenecarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-ethyl-2-[(4-methoxybenzoyl)amino]-5-methyl-3-thiophenecarboxylate
  • Methyl N-4-[2-(5-chloro-2-methoxybenzoyl)amino]ethylbenzenesulfonylcarbamate

Uniqueness

Methyl 4-ethyl-2-[(2-methoxybenzoyl)amino]-5-methyl-3-thiophenecarboxylate is unique due to its specific combination of functional groups and the presence of a thiophene ring. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.

Properties

IUPAC Name

methyl 4-ethyl-2-[(2-methoxybenzoyl)amino]-5-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-5-11-10(2)23-16(14(11)17(20)22-4)18-15(19)12-8-6-7-9-13(12)21-3/h6-9H,5H2,1-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHQDUWZLZRCUJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=CC=C2OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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